Journal Name:Studies in Conservation
Journal ISSN:0039-3630
IF:0.847
Journal Website:http://www.tandfonline.com/loi/ysic20
Year of Origin:0
Publisher:Maney Publishing
Number of Articles Per Year:127
Publishing Cycle:Quarterly
OA or Not:Not
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-02-20 , DOI:
10.1080/10426507.2023.2176499
AbstractNovel phosphorus- and spiro phosphorus-based maleimides such as tris[4-(2,5-dioxopyrrol-1-yl)phenyl] phosphite (TDPPI), tris[4-(2,5-dioxopyrrol-1-yl)phenyl] phosphate (TDPPA), 3,9-di[4-(2,5-dioxopyrrol-1-yl)phenoxy]-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (TDU), and 3,9-di[4-(2,5-dioxopyrrol-1-yl)phenoxy]-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide (TDUD) have been synthesized. The structural characterization of the synthesized maleimides was performed using elemental analysis, Fourier transform infrared (FTIR) spectroscopy, and 1H, 13C and 31P nuclear magnetic resonance spectral data. Melting behavior and heat changes during the materials’ physical and chemical changes as a temperature function were studied using differential scanning calorimetry (DSC). Mass loss rate, residual mass and the gases evolved during thermal degradation were examined using a thermogravimetric (TG) analyzer coupled with FTIR. All four maleimides having a low enthalpy of curing and high char residue (about 50 wt%) display better thermal stability than the parent N-(4-hydroxy phenyl)maleimide (N4HPMI). This was owing to the presence of phosphorus or spiro phosphorus moiety in conjunction with the maleimide unit. The combined impact of phosphorus and maleimide units makes the materials suitable for high-performance applications.
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-01-30 , DOI:
10.1080/10426507.2023.2171039
AbstractThe reaction between active alkenes such as 2-pyridin-2-yl-methylene-malononitrile or ethyl-2-cyano-3-pyridin-2-yl-acrylate and acetylenic esters in the presence of KSeCN at room temperature provided a simple and efficient one-pot route for the synthesis of highly functionalized selenophenes. The reaction is characterized by mild conditions, short reaction time and tolerance to various functional groups and the products were fully characterized by multinuclear (1H, 13C, and 77Se) NMR spectroscopy.
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-06-04 , DOI:
10.1080/10426507.2023.2219805
AbstractIn this research, we experimentally and numerically demonstrate the beneficial effect of superficial porous silicon layer in the optoelectronics properties of multi-crystalline silicon. The hydrogen and oxygen-rich porous silicon layer was formed using vapor etching method. From laser beam induced current (LBIC) simulations, we found that the hydrogen and oxygen-rich porous silicon layer used in mc-Si surface acts as a good surface passivation and a potential candidate for electronic quality and optoelectronics properties improvement. As a result, the generated current of treated silicon is 5 times greater as compared to reference substrate, which led to a 50% increase of the minority carrier diffusion length, 25% decrease in the recombination velocity of the minority carrier and the reflectivity reduced from 38 to 3% of the related sample.
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-03-21 , DOI:
10.1080/10426507.2023.2192934
AbstractA series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates (3a–3i) were designed and synthesized, using 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid, (2-aminophenyl)ethan-1-one, and substituted phenyl isocyanates as starting materials. Their structures were characterized by 1H NMR, 13C NMR, IR and HRMS. The in vitro fungicidal activities against Sclerotinia sclerotiorum were evaluated, and the result showed that some compounds displayed moderate antifungal activity with >60% inhibitory rates, among which 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(2- methyl phenyl)carbamate (3a) and 1-[2-(4-methyl-2-(methylthio)pyrimidine-5- carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate (3g) held inhibitory rates of 69.5% and 70.3% at 100 mg/L, respectively. Molecular docking study showed that 3g can form two hydrogen bonds and a cation-π interaction with succinate dehydrogenase.
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-06-08 , DOI:
10.1080/10426507.2023.2221366
AbstractPhosphoramides represent an important class of organophosphorus compounds that have widespread applications in industry, agriculture, chemical synthesis as well as biomedicine. Researchers have conducted intensive and extensive studies on the properties and synthetic methods of phosphamides, including optimization and improvement of the preparative procedures and expansion of compound types. This paper presents an overview of the classical and recently reported methods for efficient construction of P-N bonds.
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-04-15 , DOI:
10.1080/10426507.2023.2199994
AbstractAn efficient, highly convergent route for the synthesis of novel fourteen single isomer derivatives of ethyl-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate have been developed by one-pot, three-component reaction between pyridine 2-aldehyde, β-ketoester and various derivatives of 2-amino benzothiazole in the presence of D-(+)-10-camphorsulphonic acid (D-(+)-10-CSA) as an effective chiral acid catalyst. Under the optimized conditions with 20 mol% catalyst loading, a wide range of optically active 4H-pyrimido[2,1-b]benzothiazole derivatives were obtained in good yields (up to 82%) with good to excellent enantioselectivities (84-99%ee). Their structures were elucidated by various spectroscopic methods such as 1H-NMR, 13C-NMR, Chiral HPLC, mass and elemental analysis. The attractive feature of this approach is one-pot synthesis, good yield, environment benign, mild reaction condition, simple, efficient, excellent stereoselectivity, water soluble catalyst and easy workup. All the final scaffolds have been screened for antibacterial activity. Among them, 4a’, 4c’, 4d’, 4e’, 4f’, 4g’, 4j’,4m’ and 4n’ were proven to possess enhanced antibacterial properties as compared to the standard drug.
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-04-14 , DOI:
10.1080/10426507.2023.2198714
AbstractAn efficient procedure has been developed under microwave irradiation for the monosulfonylation of amines in acetonitrile:water. In this reaction, equimolar quantities of amines and sodium sulfinates were reacted in presence of CuBr2 and omitted the use of oxidants, ligands, additives, and bases. The developed methodology converts a wide array of sterically and electronically diverse sulfinate and amines into the corresponding sulfonamides in excellent yields within a short reaction time. The use of microwave and aqueous media makes this protocol potentially useful in the development of a green strategy for the synthesis of sulfonamides.
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-04-05 , DOI:
10.1080/10426507.2023.2193405
AbstractPreliminary experiments devoted to the reaction of model sulfides with several oxidation reagents under mechanochemical conditions are presented. No reaction with sodium metaperiodate and (−)-(8,8-dichlorocamphorylsulfonyl)oxaziridine was observed. An interesting selectivity was observed in the oxidation reaction of aryl trifluoromethyl sulfides with hydrogen peroxide in the presence of tungstic phosphoric acid as a catalyst. Asymmetric induction has been observed during the oxidation of methyl phenyl sulfide to the corresponding sulfoxide carried out in the presence of d-camphorsulfonic acid or beta-cyclodextrin.
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-02-06 , DOI:
10.1080/10426507.2023.2174542
AbstractThe present study was aimed at evaluating the adsorption of phosphate ions using Punica granatum shells (PGS) as an environmentally friendly and economical sorbent material. The PGS powder was characterized by several techniques including BET, pHpzc, SEM, and FTIR, as well as its adsorption capacity evaluated with the sorption of PO43− from water. To achieve adequate removal of PO43− from water, a chemometric method based on the Box–Behnken design was applied to optimize the influence of the main operating factors such as the PGS amount (0.10–1 g L−1), medium pH (3–9), and PO43− initial concentration (10–100 mg L−1) on the adsorption processes. Noteworthy, the best adsorption amount (29.31 mg g−1) was obtained at a pollutant dose of 72.72 mg L−1, an adsorbent quantity of 1 g L−1 in medium acid pH 3 at 25 °C. The modeling study suggests that the process of PO43− uptake follows the pseudo-second-order model with a maximum adsorbent quantity of 32.25 mg g−1.
Studies in Conservation ( IF 0.847 ) Pub Date: 2023-01-30 , DOI:
10.1080/10426507.2023.2171040
AbstractSulfur- and nitrogen-containing heterocycles are found in many natural products but also in most biologically active molecules used in the pharmaceutical and agrochemical industry. Among these molecules are substituted benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles which exhibit a broad range of biological activities. Tricyclazole, a fungicide used to treat rice blast, belongs to this class of compounds. In this review we summarize the development of a new synthetic strategy to prepare benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives. The target compounds are conveniently obtained in a one pot-two step procedure from air stable para-methoxybenzyl protected 4-(2-mercaptophenyl)triazole derivatives which upon deprotection of the thiols undergo an oxidative cyclization to the corresponding tricyclic heteroarenes. Using this procedure, it is possible to obtain a variety of tricyclic heteroarenes which contain both electron-withdrawing and electron donating substituents as well as a wide range of synthetically useful groups, thus allowing biologically relevant groups to be introduced either before or after the heterocycle formation. Mechanistic investigations suggest that the oxidative cyclization proceeds via a disulfide intermediate.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, ANALYTICAL 分析化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
13.20 | 33 | Science Citation Index Expanded | Not |
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